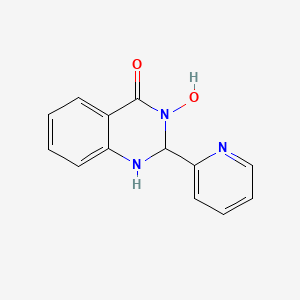

![molecular formula C10H12F3N5O3 B10947828 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide](/img/structure/B10947828.png)

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(5-甲基-3-硝基-1H-吡唑-1-基)-N’-[(1E)-3,3,3-三氟丙亚基]丙烷酰肼是一种复杂的有机化合物,在科学研究的各个领域都有潜在的应用。该化合物包含一个被硝基取代的吡唑环和一个三氟丙亚基酰肼部分,使其成为有机化学和材料科学研究的有趣课题。

准备方法

3-(5-甲基-3-硝基-1H-吡唑-1-基)-N’-[(1E)-3,3,3-三氟丙亚基]丙烷酰肼的合成通常涉及多个步骤,从市售的前体开始反应条件通常需要控制温度并使用特定的催化剂以确保最终产物的产率和纯度高 .

化学反应分析

该化合物可以进行各种化学反应,包括:

氧化: 在特定条件下,硝基可以使用还原剂(如氢气)在催化剂存在下还原为氨基。

取代: 该

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments with specific properties.

作用机制

The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoropropylidene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules.

相似化合物的比较

Similar Compounds

3-(5-METHYL-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the nitro group, which may affect its reactivity and applications.

3-(5-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.

3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-PROPYLIDENE]PROPANOHYDRAZIDE: Lacks the trifluoropropylidene group, which may affect its lipophilicity and membrane permeability.

Uniqueness

The presence of both the nitro and trifluoropropylidene groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE imparts unique chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, while the trifluoropropylidene moiety improves its lipophilicity and stability.

属性

分子式 |

C10H12F3N5O3 |

|---|---|

分子量 |

307.23 g/mol |

IUPAC 名称 |

3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-3,3,3-trifluoropropylideneamino]propanamide |

InChI |

InChI=1S/C10H12F3N5O3/c1-7-6-8(18(20)21)16-17(7)5-2-9(19)15-14-4-3-10(11,12)13/h4,6H,2-3,5H2,1H3,(H,15,19)/b14-4+ |

InChI 键 |

WLNWIGYIEDKREA-LNKIKWGQSA-N |

手性 SMILES |

CC1=CC(=NN1CCC(=O)N/N=C/CC(F)(F)F)[N+](=O)[O-] |

规范 SMILES |

CC1=CC(=NN1CCC(=O)NN=CCC(F)(F)F)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

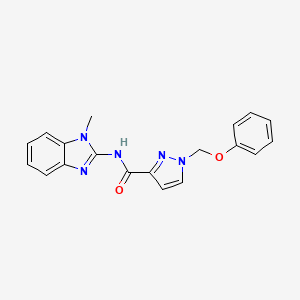

![3-[(acetyloxy)methyl]-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947748.png)

![N-[(E)-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947767.png)

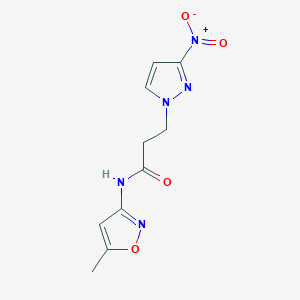

![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10947786.png)

![Methyl 4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10947792.png)

![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10947806.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B10947812.png)

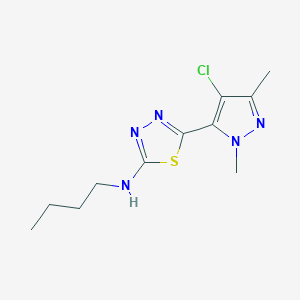

![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10947826.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B10947838.png)

![5,7-bis(difluoromethyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947854.png)

![1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947856.png)